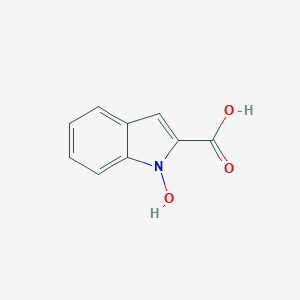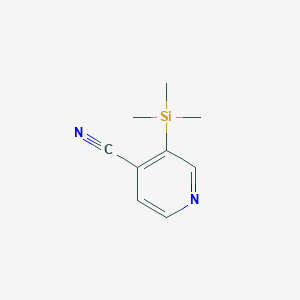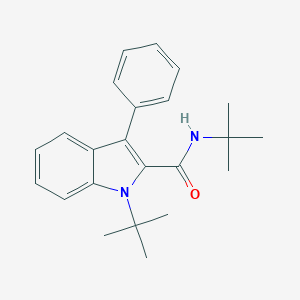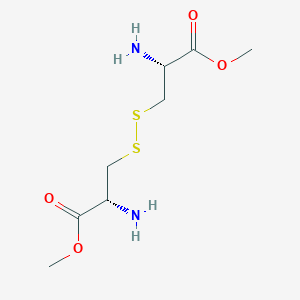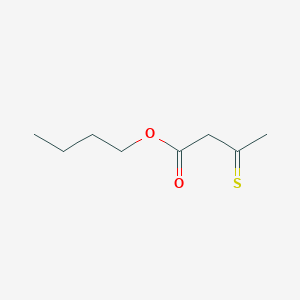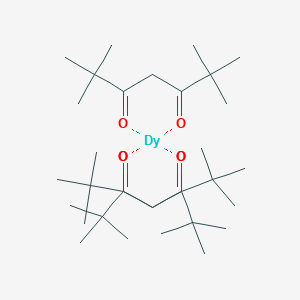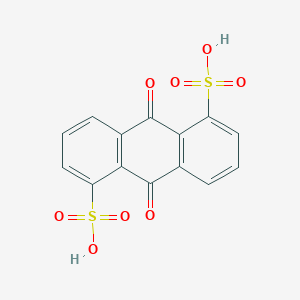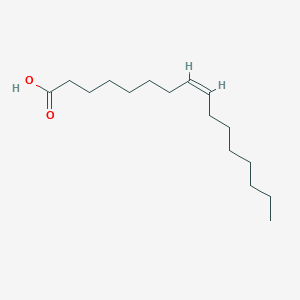
2,4-二氨基嘧啶
概述
描述
2,4-Diaminopyrimidine (2,4-DAP) is an organic compound that belongs to the family of pyrimidine derivatives. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. 2,4-DAP is widely used in the synthesis of a variety of compounds including pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a reagent for the preparation of other organic compounds.
科学研究应用
抗叶酸类药物对抗炭疽杆菌
2,4-二氨基嘧啶已被用于合成对抗炭疽杆菌(引起炭疽的细菌)的抗叶酸类药物。这些化合物抑制二氢叶酸还原酶 (DHFR),这是一种对细菌生长和复制至关重要的酶。 其结构组成包括一个 2,4-二氨基嘧啶环,这对抗叶酸活性至关重要 .
脱发治疗
在制药行业,Kopexil(2,4-二氨基嘧啶 3-氧化物)和Minoxidil 等 2,4-二氨基嘧啶衍生物用于脱发治疗。 它们通过减少头发脱落,增加头发数量和密度来发挥作用 .
超分子化学
已经合成了 2,4-二氨基嘧啶盐以研究它们的晶体结构和超分子特征。 这些研究对于理解分子相互作用和设计具有所需物理和化学性质的新材料至关重要 .
析氢反应催化剂
研究表明,当 2,4-二氨基嘧啶掺杂到石墨氮化碳 (GCN) 中时,可以增强析氢活性。 这种应用在可持续能源领域具有重要意义,特别是在提高光催化水分解效率方面 .
抗癌药物开发
包含 2,4-二氨基嘧啶部分的化合物已被研究其对癌细胞的抗增殖活性。 这些研究旨在开发用于癌症治疗的新型小分子药物 .
抗生素耐药性研究
2,4-二氨基嘧啶结构是新药候选药物不可或缺的一部分,这些药物旨在对抗耐抗生素菌株。 通过靶向特定的细菌酶,这些药物可以潜在地为耐药感染提供新的治疗方案 .
作用机制
Target of Action
2,4-Diaminopyrimidine primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . In addition, 2,4-Diaminopyrimidine has also been identified as a potent inhibitor of Trypanosoma brucei and related trypanosomatid protozoans .
Mode of Action
2,4-Diaminopyrimidine inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This disrupts bacterial DNA synthesis and leads to cell death . In the case of Trypanosoma brucei, the loss of viability following exposure to 2,4-Diaminopyrimidine is dependent on compound concentration and incubation time .
Biochemical Pathways
The inhibition of DHFR by 2,4-Diaminopyrimidine prevents the conversion of dihydrofolate to tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of purine and pyrimidine nucleotides, which are essential for DNA synthesis and cell multiplication . Therefore, the inhibition of DHFR disrupts these biochemical pathways, leading to cell death .
Result of Action
The inhibition of DHFR by 2,4-Diaminopyrimidine leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the death of the cell. In the case of Trypanosoma brucei, exposure to 2,4-Diaminopyrimidine results in irreversible effects on survival or commits the parasites to death .
Action Environment
The action of 2,4-Diaminopyrimidine can be influenced by environmental factors such as the presence of other functional groups or interaction sites in the molecule. For instance, the presence of different functional groups or interaction sites can be exploited in the synthesis of higher-order cocrystals . Furthermore, the hydrophilicity of the compound can affect its ability to cross the cell wall of Mycobacterium tuberculosis .
安全和危害
2,4-Diaminopyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
2,4-Diaminopyrimidine interacts with various enzymes and proteins. For instance, it has been used in the design of inhibitors for the dihydrofolate reductase in Mycobacterium tuberculosis . The core structure of non-classical inhibitors is 2,4-diaminopyrimidine .
Cellular Effects
2,4-Diaminopyrimidine derivatives have shown effects on various types of cells. For example, some 2,4-diaminopyrimidine derivatives have exhibited moderate to excellent potency against four tested cancer cell lines .
Molecular Mechanism
The mechanism of action of 2,4-Diaminopyrimidine involves its interactions with biomolecules. For instance, in the case of Mycobacterium tuberculosis, 2,4-Diaminopyrimidine derivatives designed to inhibit dihydrofolate reductase interact with the enzyme’s glycerol binding site .
Temporal Effects in Laboratory Settings
The effects of 2,4-Diaminopyrimidine can change over time in laboratory settings. For example, a study found that a short period of exposure to a 2,4-Diaminopyrimidine derivative was required to produce irreversible effects on the survival of Trypanosoma brucei .
Dosage Effects in Animal Models
The effects of 2,4-Diaminopyrimidine can vary with different dosages in animal models. For instance, a 2,4-Diaminopyrimidine derivative showed potent inhibitory effects on Trypanosoma brucei growth in vitro and also in animal models for human African trypanosomiasis .
Metabolic Pathways
2,4-Diaminopyrimidine is involved in various metabolic pathways. For example, it has been used in the synthesis of derivatives that inhibit dihydrofolate reductase, an enzyme involved in the biosynthesis of purines and pyrimidines .
属性
IUPAC Name |
pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAWASYJIRZXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166021 | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-81-0 | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyrimidinediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2,4-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,4-diaminopyrimidine derivatives as antimicrobial agents?
A1: 2,4-diaminopyrimidines act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division in bacteria and other microorganisms. []
Q2: How do structural modifications of 2,4-diaminopyrimidines impact their activity against DHFR?
A2: Studies have shown that the presence of specific substituents on the 2,4-diaminopyrimidine ring system significantly affects their binding affinity to DHFR. [, , , ] For example, bulky substituents at the 5-position generally enhance activity against E. coli DHFR, while smaller substituents are favored for bovine liver DHFR. [] This difference in structure-activity relationships can be exploited to develop more selective antibacterial agents.
Q3: What role does the 5-nitroso group play in the activity of 2,4-diaminopyrimidines as CDK2 inhibitors?
A3: The 5-nitroso group in compounds like NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) forms an intramolecular hydrogen bond with the adjacent 4-amino group. [, , ] This interaction forces the molecule into a pseudo-purine conformation, facilitating its binding to the ATP-binding site of CDK2. [, , , ]
Q4: Can the 5-nitroso group be replaced with other functional groups while maintaining activity against CDK2?
A4: Yes, research has shown that the 5-cyano-NNO-azoxy group can substitute the 5-nitroso group while retaining activity against CDK2. [, , ] These compounds exhibit similar potency to their nitroso counterparts. [, , ]
Q5: What spectroscopic techniques are commonly used to characterize 2,4-diaminopyrimidine derivatives?
A5: Researchers commonly use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2,4-diaminopyrimidines. [, , , , ] These techniques provide information on the structure, purity, and presence of specific functional groups.
Q6: How has computational chemistry contributed to understanding the interaction of 2,4-diaminopyrimidines with their target enzymes?
A6: Molecular modeling studies have been instrumental in visualizing the binding interactions of 2,4-diaminopyrimidines with enzymes like DHFR and CDK2. [, , , ] These studies have provided valuable insights into the key structural features responsible for activity, aiding in the design of more potent and selective inhibitors.
Q7: What are the key structural features of 2,4-diaminopyrimidines that contribute to their interaction with DHFR?
A7: The 2,4-diaminopyrimidine ring system forms crucial hydrogen bonds with residues in the active site of DHFR. [, , ] The aromatic ring at the 5-position typically participates in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. [, , ]
Q8: Have Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 2,4-diaminopyrimidines?
A8: Yes, QSAR studies have been conducted to correlate the physicochemical properties of 2,4-diaminopyrimidines with their biological activity. [, , , ] These studies have identified key parameters, such as hydrophobicity (logP) and steric factors (MR), influencing their potency and selectivity.
Q9: What are some of the potential applications of 2,4-diaminopyrimidine derivatives beyond their antimicrobial properties?
A9: 2,4-diaminopyrimidines have shown promise as potential anticancer agents, particularly as CDK2 inhibitors. [, , ] Their ability to disrupt cell cycle progression makes them attractive candidates for further research in oncology.
Q10: Are there any ongoing challenges in the development of 2,4-diaminopyrimidine-based drugs?
A10: Despite their potential, challenges remain in optimizing the pharmacological properties of 2,4-diaminopyrimidines, including improving their solubility, bioavailability, and reducing potential toxicity. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
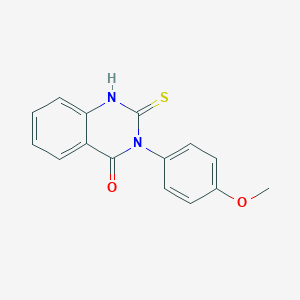
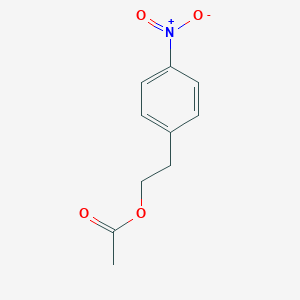
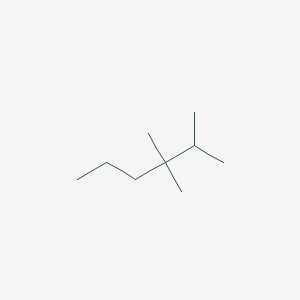
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)

